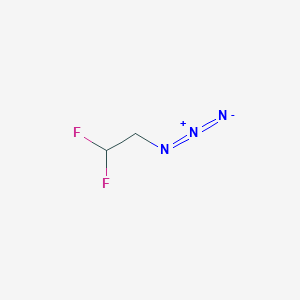

2-Azido-1,1-difluoroethane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-azido-1,1-difluoroethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F2N3/c3-2(4)1-6-7-5/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGMHHQMPXTJHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Azido 1,1 Difluoroethane and Analogous Systems

Direct Azidation Approaches

Direct azidation methods aim to introduce the azido (B1232118) group in a single step from an unsaturated precursor, offering an efficient and atom-economical route.

Nucleophilic Addition of Azide (B81097) Anion to 1,1-Difluoroethylene Derivatives

The electron-withdrawing nature of the two fluorine atoms in 1,1-difluoroethylene and its derivatives makes the double bond susceptible to nucleophilic attack. The azide anion (N₃⁻), being an excellent nucleophile, can add to the carbon-carbon double bond. masterorganicchemistry.com

This approach has been demonstrated in the synthesis of related fluorinated azides. For instance, the addition of sodium azide to tetrafluoroethylene (B6358150) in a protic solvent quantitatively yields 1-azido-1,1,2,2-tetrafluoroethane. While a direct, well-documented example for the synthesis of 2-azido-1,1-difluoroethane (B6176769) from 1,1-difluoroethylene via simple nucleophilic addition is less common in standard literature, the principle is well-established. The reaction typically proceeds via an initial nucleophilic attack of the azide ion on the double bond, followed by protonation of the resulting carbanion by the solvent.

A related strategy involves the MnBr₂-catalyzed aerobic oxyazidation of (2,2-difluorovinyl)arenes using trimethylsilyl (B98337) azide (TMSN₃) and molecular oxygen. researchgate.net This method yields 2-azido-2,2-difluoro-1-arylethanols with high regioselectivity, demonstrating the feasibility of adding an azide group to a difluoroalkene system, albeit with concurrent oxidation. researchgate.net

Table 1: Examples of Nucleophilic Addition of Azide to Fluoroalkenes This table is interactive. Click on the headers to sort the data.

| Fluoroalkene Substrate | Azide Source | Key Reagents/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Tetrafluoroethylene | NaN₃ | Protic Solvent | 1-Azido-1,1,2,2-tetrafluoroethane | Quantitative | [source] |

| (2,2-Difluorovinyl)arenes | TMSN₃ | MnBr₂, O₂ | 2-Azido-2,2-difluoro-1-arylethanols | Moderate to Excellent | researchgate.net |

Utilization of Azide Transfer Reagents in the Synthesis of Fluoroethyl Azides

Azide transfer reagents provide a powerful alternative for introducing the azide functionality, often under milder conditions than traditional methods. These reagents can transfer a diazo group to a primary amine or activate an alcohol for subsequent azidation.

Prominent among these are stable, crystalline reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP). orgsyn.orgresearchgate.net ADMP is known for its high thermal stability and low explosibility, making it a safer alternative to reagents like trifluoromethanesulfonyl azide (TfN₃). researchgate.nethighfine.comorgsyn.org It can efficiently convert primary amines to azides, often without the need for a metal catalyst. rsc.org This would be a viable route to this compound starting from 2-amino-1,1-difluoroethane.

Furthermore, ADMP can be used for the direct conversion of alcohols to azides under mild conditions, typically employing a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org This one-pot procedure avoids the formation of triphenylphosphine (B44618) oxide byproducts associated with Mitsunobu-type reactions, simplifying purification. organic-chemistry.org The synthesis of this compound could thus be envisioned starting from 2,2-difluoroethanol (B47519).

Table 2: Common Azide Transfer Reagents and Their Applications This table is interactive. Click on the headers to sort the data.

| Reagent | Abbreviation | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate | ADMP | Primary Amines, Alcohols | Crystalline, high thermal stability, safe to handle. | researchgate.netrsc.orgorganic-chemistry.org |

| Trifluoromethanesulfonyl azide | TfN₃ | Primary Amines | Highly reactive, but potentially explosive. Often requires a metal catalyst. | highfine.comorgsyn.org |

| Imidazole-1-sulfonyl azide | - | Primary Amines | Crystalline solid, safer alternative to TfN₃. | highfine.com |

Multi-Step Synthesis from Precursor Molecules

Multi-step sequences provide a robust and often more controlled pathway to the target molecule, starting from readily available fluorinated building blocks.

Halogen-Azide Exchange Reactions on 1,1-Difluoroethane (B1215649) Scaffolds

The nucleophilic substitution (Sₙ2) of a halide with an azide salt is a cornerstone of azide synthesis. masterorganicchemistry.comorgsyn.org For the synthesis of this compound, a suitable precursor is a 2-halo-1,1-difluoroethane, such as 2-bromo-1,1-difluoroethane. This precursor can be synthesized from 1,1-difluoroethane via bromination. smolecule.com

The reaction involves treating the alkyl halide with an azide salt, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.com This method is generally high-yielding and reliable. A similar reaction, the displacement of a tosylate group from 2-tosyloxy-1,1-difluoroethane, represents an analogous and effective approach. Microwave irradiation has been shown to accelerate such nucleophilic substitutions. organic-chemistry.org

Research has shown the successful substitution of a bromine atom with an azide group in related fluorinated structures. For example, the reaction of a tetrasubstituted bromo-fluoroalkene with NaN₃ in DMF proceeds efficiently. beilstein-journals.org This supports the viability of the halogen-azide exchange on a 1,1-difluoroethane scaffold.

Functionalization of Fluorinated Ethane Building Blocks with Azide Groups

This strategy encompasses a broader range of multi-step transformations starting from simple fluorinated precursors. An example is the conversion of 2,2-difluoroethanol into the target azide. This can be achieved via a two-step process: first, the alcohol is converted into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with sodium azide.

Alternatively, as mentioned in section 2.1.2, the direct conversion of 2,2-difluoroethanol to this compound can be accomplished in one pot using an azide transfer reagent like ADMP. organic-chemistry.org This approach is highly efficient as it streamlines the synthetic sequence.

Another potential precursor is 1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b), which can be dehydrochlorinated to produce 1,1-difluoroethylene (vinylidene fluoride). mdpi.com This olefin can then be subjected to direct azidation methods as described in section 2.1.1.

Chemo- and Regioselective Synthesis Strategies for Fluoroazidoethanes

Achieving chemo- and regioselectivity is critical when synthesizing complex molecules containing multiple functional groups. The electronic properties of the gem-difluoro group significantly influence the reactivity of adjacent positions.

In the nucleophilic addition to 1,1-difluoroethylene derivatives, the azide anion selectively attacks the carbon atom that does not bear the fluorine atoms (the β-carbon), leading to a terminally difluorinated product. This regioselectivity is driven by the strong electron-withdrawing effect of the fluorine atoms, which polarizes the double bond and stabilizes the resulting carbanion intermediate at the α-position.

In radical additions, the regioselectivity can be reversed. For example, the hydrothiolation of α-(trifluoromethyl)styrenes proceeds in an anti-Markovnikov manner. researchgate.net Similarly, iron-catalyzed hydroazidation of unactivated olefins with NaN₃ under blue-light irradiation also yields anti-Markovnikov products. organic-chemistry.org

Controlling regioselectivity is also crucial in ring-opening reactions. The ring-opening of fluoroalkylidene-oxetanes with bromide was found to be governed by electronic effects of the fluorine atom, rather than sterics, dictating the position of the incoming nucleophile. beilstein-journals.org Such principles are essential for designing selective syntheses of more complex fluoroazidoethanes where multiple reaction pathways are possible. The choice of catalyst, solvent, and azide source can be tuned to favor the desired regioisomer. For example, gold(I)-catalyzed hydrofluorination of alkynes can be directed by carbonyl groups to achieve high regio- and stereoselectivity. nih.gov

Mechanistic Investigations into the Reactivity of 2 Azido 1,1 Difluoroethane

Exploration of [3+2] Cycloaddition Pathways

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful reaction for the synthesis of five-membered heterocyclic rings. For 2-azido-1,1-difluoroethane (B6176769), this pathway is a prominent mode of reactivity, leading to the formation of various important heterocyclic scaffolds.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Difluoroethyl Azides

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," valued for its high efficiency, regioselectivity, and broad substrate scope. This reaction typically yields 1,4-disubstituted 1,2,3-triazoles. For fluorinated azides like this compound, the CuAAC reaction provides a straightforward route to novel fluorinated heterocycles.

The reaction of this compound with terminal alkynes in the presence of a copper(I) catalyst is expected to produce N-(1,1-difluoroethyl)-1,2,3-triazoles. While specific studies on this compound are not extensively documented, the reactivity of the closely related 1-azido-1,1,2,2-tetrafluoroethane provides significant insight into this transformation. In a study on this tetrafluorinated analog, a range of terminal alkynes were successfully reacted to form the corresponding 4-substituted N-tetrafluoroethyl-1,2,3-triazoles in good to excellent yields. nih.gov The reactions were typically carried out using a copper(I) salt, such as copper(I) 3-methylsalicylate (CuMeSal), in a solvent like tetrahydrofuran (B95107) (THF) at moderate temperatures. nih.gov

The resulting N-(polyfluoroethyl)-1,2,3-triazoles are stable compounds that can serve as versatile intermediates for further chemical transformations. For instance, these triazoles can undergo rhodium(II)-catalyzed transannulation with nitriles to yield N-polyfluoroethyl-containing imidazoles. nih.gov

Below is a table illustrating the variety of N-(1,1,2,2-tetrafluoroethyl)-1,2,3-triazoles synthesized from 1-azido-1,1,2,2-tetrafluoroethane, which is anticipated to be representative of the reactivity of this compound.

| Alkyne Reactant | Product | Yield (%) |

|---|---|---|

| Phenylacetylene | 4-Phenyl-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | 70 |

| 4-Methoxyphenylacetylene | 4-(4-Methoxyphenyl)-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | 85 |

| 4-Chlorophenylacetylene | 4-(4-Chlorophenyl)-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | 91 |

| 1-Ethynyl-4-(trifluoromethyl)benzene | 4-(4-(Trifluoromethyl)phenyl)-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | 94 |

| 1-Ethynylcyclohexene | 4-(Cyclohex-1-en-1-yl)-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | 81 |

| 3,3-Dimethyl-1-butyne | 4-(tert-Butyl)-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | 78 |

| 1-Heptyne | 4-Pentyl-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | 83 |

Data derived from the reactions of the analogous compound 1-azido-1,1,2,2-tetrafluoroethane. nih.gov

The gem-difluoro group in this compound is expected to have a significant electronic influence on the CuAAC reaction. Fluorine is a highly electronegative atom, and its presence leads to a strong inductive electron-withdrawing effect. This effect can influence both the reaction rate and the regioselectivity of the cycloaddition.

Uncatalyzed and Metal-Free [3+2] Cycloadditions

In the absence of a metal catalyst, the [3+2] cycloaddition between azides and alkynes, known as the Huisgen cycloaddition, typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. nih.gov For this compound, uncatalyzed cycloadditions are also possible. The strong electron-withdrawing effect of the difluoroethyl group might influence the energy of the frontier molecular orbitals of the azide (B81097), which could affect its reactivity in uncatalyzed reactions with electron-rich or electron-deficient alkynes.

Recent advancements in metal-free "click chemistry" have explored strain-promoted azide-alkyne cycloadditions (SPAAC) and reactions in environmentally benign solvents. For instance, thermal azide-alkene cycloadditions have been successfully carried out in deep eutectic solvents. researchgate.net While specific examples with this compound are not reported, these methodologies suggest potential pathways for its metal-free cycloaddition reactions.

Reactions with Other Dipolarophiles (e.g., Nitriles, Imines, Primary Amines)

Beyond alkynes, this compound has the potential to react with a variety of other dipolarophiles, leading to the synthesis of different heterocyclic systems.

The reaction of α,α-difluorinated azidoalkanes with primary amines has been shown to be an effective method for the synthesis of tetrazoles. nih.gov This reaction proceeds through a mechanism involving the nucleophilic attack of the primary amine on the terminal nitrogen of the azide group, followed by the elimination of hydrogen fluoride (B91410) and subsequent cyclization to form the tetrazole ring. nih.gov

A study on 1-azido-1,1,2,2-tetrafluoroethane demonstrated that it reacts with various primary amines in the presence of a base like triethylamine (B128534) to afford 1-substituted-5-difluoromethyltetrazoles in good yields. nih.gov It is highly probable that this compound would undergo a similar reaction to produce the corresponding 1-substituted-5-(fluoromethyl)tetrazoles, although this specific transformation is not explicitly documented.

The table below presents the results from the synthesis of 5-difluoromethyl tetrazoles using the analogous 1-azido-1,1,2,2-tetrafluoroethane, which suggests a similar reactivity for this compound.

| Primary Amine Reactant | Product | Yield (%) |

|---|---|---|

| n-Butylamine | 1-Butyl-5-(difluoromethyl)-1H-tetrazole | 75 |

| Benzylamine | 1-Benzyl-5-(difluoromethyl)-1H-tetrazole | 60 |

| (R)-(+)-α-Methylbenzylamine | 1-((R)-1-Phenylethyl)-5-(difluoromethyl)-1H-tetrazole | 63 |

| Aniline | 1-Phenyl-5-(difluoromethyl)-1H-tetrazole | 55 |

| 4-Methoxyaniline | 1-(4-Methoxyphenyl)-5-(difluoromethyl)-1H-tetrazole | 68 |

Data derived from the reactions of the analogous compound 1-azido-1,1,2,2-tetrafluoroethane. nih.gov

Nitrene-Generating Reactions and Subsequent Transformations

The azide functional group is a well-established precursor to highly reactive nitrene intermediates upon extrusion of molecular nitrogen (N₂). This transformation can typically be initiated by thermal or photolytic means. The resulting nitrene, a neutral species with a monovalent nitrogen atom, can exist in either a singlet or triplet spin state, which influences its reaction pathways.

The decomposition of this compound is the primary route to generating the corresponding (2,2-difluoroethyl)nitrene. This process can be induced through the input of energy, either as heat (thermolysis) or light (photolysis).

Thermal Decomposition: When heated, alkyl azides undergo unimolecular decomposition to release dinitrogen gas, a thermodynamically favorable process due to the formation of the very stable N₂ molecule. For this compound, this would yield (2,2-difluoroethyl)nitrene. The presence of the electron-withdrawing fluorine atoms on the adjacent carbon may influence the activation energy required for this process. Studies on the thermal decomposition of the related compound 1,1-difluoroethane (B1215649) show it proceeds via molecular elimination of hydrogen fluoride (HF) universityofgalway.ie. It is plausible that the thermal decomposition of this compound could involve competing pathways: N₂ extrusion to form the nitrene and HF elimination.

Photolytic Activation: Irradiation with ultraviolet (UV) light provides an alternative method for generating nitrenes from azides at lower temperatures than thermolysis. wisc.edu The photolytic activation of organic azides leads to an electronically excited state that rapidly expels N₂ to form the free nitrene wisc.edu. Direct photolysis of azides, such as azidoformates, can sometimes lead to complex mixtures of products due to the high reactivity of the generated nitrene, which may undergo various insertion and amination reactions wisc.edunih.gov. It is anticipated that photolysis of this compound would similarly produce (2,2-difluoroethyl)nitrene, whose subsequent reactions would define the final product distribution. Research on azidomethylacetophenones has shown a competition between the formation of triplet nitrenes and the cleavage of the C–N bond to form benzyl (B1604629) and azido (B1232118) radicals researchgate.net.

| Activation Method | Primary Intermediate | Key Considerations |

| Thermal Activation | (2,2-difluoroethyl)nitrene + N₂ | Potential for competing elimination reactions (e.g., HF elimination). |

| Photolytic Activation | (2,2-difluoroethyl)nitrene + N₂ | Can be performed at lower temperatures; reactivity depends on the nitrene's spin state. |

Once generated, the (2,2-difluoroethyl)nitrene is a highly reactive intermediate capable of undergoing a variety of transformations, most notably insertion reactions.

Intramolecular Reactions: In the case of (2,2-difluoroethyl)nitrene, an intramolecular C-H insertion could theoretically occur at the C2 position, which would lead to the formation of a highly strained 1,1-difluoroaziridine. However, insertion into the adjacent C-H bonds is a common pathway for alkyl nitrenes.

Intermolecular Reactions: In the presence of other substrates, intermolecular reactions are expected to dominate. Nitrenes can insert into C-H bonds of solvent or other reactant molecules or add to carbon-carbon double bonds to form aziridines. purdue.edu The generation of nitrenes from azides is a cornerstone of modern synthetic chemistry for creating C-N bonds. nih.gov For instance, the reaction of nitrenes generated from azidoformates with alkenes is a key method for synthesizing aziridines. wisc.edunih.gov The electrophilic nature of the nitrene would drive its reaction with electron-rich species. The (2,2-difluoroethyl)nitrene, influenced by the electron-withdrawing CF₂ group, would be expected to be a highly electrophilic species, favoring reactions with nucleophilic substrates.

| Reaction Type | Substrate | Expected Product |

| Intramolecular C-H Insertion | This compound itself | 1,1-Difluoroaziridine |

| Intermolecular C-H Insertion | Alkanes (e.g., cyclohexane) | N-(2,2-difluoroethyl)cyclohexylamine |

| Intermolecular Addition | Alkenes (e.g., styrene) | 1-(2,2-difluoroethyl)-2-phenylaziridine |

Nucleophilic and Electrophilic Reactivity of the this compound Core

The chemical reactivity of the this compound molecule is not limited to nitrene generation. The core structure possesses sites susceptible to both nucleophilic and electrophilic attack, largely dictated by the strong inductive effect of the gem-difluoro group.

Electrophilic Character: The two fluorine atoms are highly electronegative, creating a strong dipole moment and rendering the C1 carbon atom electron-deficient. This polarization makes the adjacent C2 carbon atom, which bears the azido group, also electrophilic. Consequently, this carbon is susceptible to attack by nucleophiles. This is a common feature in fluorinated compounds, where the carbon atom bearing fluorine atoms becomes a site for nucleophilic substitution. Research on N-substituted 2,2-difluoroaziridines shows that nucleophilic attack occurs at the carbon adjacent to the CF₂ group researchgate.net.

Nucleophilic Character: The azide group itself can act as a nucleophile. For instance, the terminal nitrogen atom of the azido moiety can participate in reactions such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, the electron-withdrawing effect of the difluoroethyl group would be expected to reduce the nucleophilicity of the azide compared to a non-fluorinated alkyl azide. In a study on 1-azido-1,1,2,2-tetrafluoroethane, it was proposed that the nucleophilic nitrogen of a primary amine attacks the terminal nitrogen of the azido moiety to initiate a reaction cascade. nih.gov

Cascade Reactions and Tandem Processes Initiated by Azide Reactivity

Cascade reactions, where a single event triggers a sequence of bond-forming transformations, are a powerful tool in organic synthesis. The reactivity of the azide group in this compound can serve as an entry point for such processes.

One potential cascade could be initiated by the reaction of the azide with an isocyanide, which is known to proceed via a nitrene-transfer process to form a carbodiimide (B86325) intermediate. nih.gov These highly reactive carbodiimides can be trapped in situ by other functional groups to undergo further transformations, leading to complex heterocyclic structures in a single pot. nih.gov

Another possibility involves the initial [3+2] cycloaddition of the azide with an alkyne to form a triazole. In certain fluorinated systems, such as 1-azido-1,1,2,2-tetrafluoroethane, the resulting triazole can undergo further rhodium(II)-catalyzed transannulation reactions with nitriles, constituting a tandem process to build more complex N-heterocycles. nih.gov While specific examples starting with this compound are not detailed in the literature, the fundamental reactivity of the azide group suggests its potential as an initiator for such elegant and efficient synthetic sequences. Chemo-enzymatic cascades have also been developed for the synthesis of chiral azidoalcohols, highlighting the versatility of the azide group in multi-step reaction sequences. mdpi.com

Advanced Spectroscopic and Computational Characterization of 2 Azido 1,1 Difluoroethane

High-Resolution Spectroscopic Methodologies

Spectroscopic methods provide empirical data on the molecular structure, bonding, and dynamics of 2-Azido-1,1-difluoroethane (B6176769).

NMR spectroscopy is a cornerstone technique for determining the precise connectivity and three-dimensional structure of this compound in solution. nih.gov The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information through chemical shifts, coupling constants, and relaxation data.

¹H NMR: The proton NMR spectrum is expected to show two distinct multiplets. The methylene (B1212753) protons (-CH₂-) adjacent to the azido (B1232118) group would appear as a triplet due to coupling with the two fluorine atoms on the adjacent carbon. The methine proton (-CHF₂), a triplet of triplets, would be shifted further downfield due to the strong deshielding effect of the two fluorine atoms and would also show coupling to the adjacent methylene protons.

¹³C NMR: The carbon NMR spectrum would display two signals. The carbon atom bonded to the two fluorine atoms (C1) would appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF). The carbon atom bonded to the azido group (C2) would exhibit a triplet due to two-bond carbon-fluorine coupling (²JCF).

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a doublet of triplets, arising from coupling to the vicinal methylene protons and the geminal methine proton. spectrabase.com The chemical shift would be characteristic of geminal difluoroalkanes.

Conformational analysis of similar molecules like 1,2-difluoroethane (B1293797) has shown a strong preference for the gauche conformation. researchgate.net For this compound, variable temperature NMR studies and analysis of vicinal coupling constants (³JHH, ³JHF) can elucidate the relative populations of different rotational isomers (rotamers) and the energetic barriers between them. auremn.org.brrsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H (-CHH F₂) | 5.5 - 6.5 | tt | ²JHF ≈ 55, ³JHH ≈ 3-5 |

| ¹H (-CH ₂N₃) | 3.5 - 4.5 | t | ³JHF ≈ 10-15 |

| ¹³C (-C HF₂) | 110 - 120 | t | ¹JCF ≈ 240-250 |

| ¹³C (-C H₂N₃) | 50 - 60 | t | ²JCF ≈ 20-30 |

| ¹⁹F | -100 to -120 | dt | ²JHF ≈ 55, ³JHF ≈ 10-15 |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify functional groups and probe the vibrational modes of the molecule. mdpi.comresearchgate.netamericanpharmaceuticalreview.com

Azido Group (-N₃): The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azido group. This typically appears in the region of 2100-2150 cm⁻¹. rsc.org The corresponding symmetric stretch is often weaker in the IR but may be observed in the Raman spectrum.

C-F Bonds: The carbon-fluorine stretching vibrations are expected to produce strong absorption bands in the IR spectrum, typically in the 1000-1200 cm⁻¹ region.

C-H Bonds: The C-H stretching vibrations of the methylene and methine groups will be observed in the 2900-3100 cm⁻¹ range.

Other Vibrations: Bending and deformation modes for CH₂, CHF, and the C-C bond will appear in the fingerprint region of the spectrum (<1500 cm⁻¹).

Comparative analysis of spectra in different phases (gas, liquid, solid) can provide further insights into conformational equilibria, as different conformers may exhibit slightly different vibrational frequencies. nih.govcapes.gov.br

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group / Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| -N₃ | Asymmetric Stretch | 2100 - 2150 | Strong |

| -N₃ | Symmetric Stretch | 1200 - 1300 | Weak to Medium |

| C-F | Stretch | 1000 - 1200 | Strong |

| C-H | Stretch | 2900 - 3100 | Medium |

| CH₂ | Scissoring | 1400 - 1480 | Medium |

| C-N | Stretch | 1000 - 1250 | Medium |

| C-C | Stretch | 800 - 1200 | Weak to Medium |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pathways upon ionization. youtube.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. A key fragmentation pathway for organic azides is the loss of a molecule of nitrogen (N₂), which is a very stable neutral fragment. This would result in a prominent peak at [M-28]⁺. nih.gov

Other significant fragmentation patterns could include:

Loss of a fluorine atom, leading to a peak at [M-19]⁺.

Cleavage of the C-C bond, resulting in fragments such as [CHF₂]⁺ and [CH₂N₃]⁺.

Rearrangement reactions followed by fragmentation. miamioh.edu

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (C₂H₃F₂N₃)

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 107 | [C₂H₃F₂N₃]⁺ | (Molecular Ion) |

| 79 | [C₂H₃F₂N]⁺ | N₂ |

| 58 | [CH₂N₃]⁺ | CHF₂ |

| 51 | [CHF₂]⁺ | CH₂N₃ |

| 88 | [C₂H₃FN₃]⁺ | F |

While this compound itself is not readily crystallizable, its derivatives can be analyzed using single-crystal X-ray diffraction to provide definitive information about bond lengths, bond angles, and torsion angles in the solid state. A common derivative is formed via a [3+2] cycloaddition reaction (a "click" reaction) between the azide (B81097) and an alkyne, yielding a 1,2,3-triazole.

The crystal structure of such a derivative would precisely define the geometry of the 2-fluoro-1,1-difluoroethyl moiety. This experimental data is invaluable for validating and refining the results obtained from computational modeling and solution-phase NMR studies. mdpi.comresearchgate.net

Advanced thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal stability and decomposition behavior of this compound. Organic azides are known to be energetic materials that can decompose exothermically upon heating.

TGA would measure the mass loss as a function of temperature, identifying the onset temperature of decomposition. A significant mass loss corresponding to the release of N₂ gas would be expected.

DSC would measure the heat flow associated with the decomposition process, revealing the temperature of the exothermic event and quantifying the energy released. This data is critical for understanding the compound's thermal hazards.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, often employing Density Functional Theory (DFT) or ab initio methods, provide a theoretical framework for understanding and predicting the properties of this compound. nih.govmdpi.com

Structural Optimization: Calculations can determine the minimum energy geometries of different conformers (e.g., gauche and anti), providing theoretical bond lengths, bond angles, and dihedral angles.

Spectroscopic Prediction: Theoretical NMR chemical shifts and coupling constants can be calculated and compared with experimental data to aid in spectral assignment and conformational analysis. researchgate.net Similarly, vibrational frequencies can be calculated to help assign bands in the experimental IR and Raman spectra. rsc.org

Energetics: The relative energies of different conformers and the energy barriers for their interconversion can be calculated, providing a detailed picture of the molecule's potential energy surface.

Molecular Orbitals: Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the molecule's reactivity.

By combining high-resolution spectroscopic data with high-level computational models, a comprehensive and detailed understanding of the structural and electronic properties of this compound can be achieved.

Density Functional Theory (DFT) for Electronic Structure, Energetic Landscapes, and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic properties of molecules. For this compound, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to map its fundamental electronic characteristics. nih.gov These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and generate a molecular electrostatic potential (MEP) map. The MEP map is particularly insightful, as it highlights regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic or electrophilic attack.

Furthermore, DFT is instrumental in exploring the molecule's energetic landscape. By systematically rotating the dihedral angle of the C-C bond, a potential energy surface can be generated to identify stable conformers (energy minima) and the transition states that separate them. This analysis provides the relative energies of different spatial arrangements of the azido and difluoromethyl groups.

DFT also serves as a primary tool for elucidating reaction mechanisms, such as the thermal decomposition of the azido group, which is a characteristic reaction of azides. Theoretical calculations can model the pathway for nitrogen extrusion, identifying the transition state structure and calculating the activation energy for this unimolecular process. This provides critical data on the compound's thermal stability and potential to form highly reactive nitrene intermediates.

Ab Initio Methods for Conformational Analysis and Rotational Barriers

For a more precise quantification of conformational energies and rotational barriers, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)), are utilized. These methods offer a higher level of accuracy compared to DFT for systems where electron correlation effects are significant. acs.orgnih.gov

The rotation around the C1-C2 bond in this compound gives rise to distinct conformers, primarily the anti (F-C-C-N dihedral angle of 180°) and gauche (F-C-C-N dihedral angle of approx. 60°) forms. Computational analysis of the analogous molecule 1,2-difluoroethane has famously shown that the gauche conformation is more stable than the anti conformation, contrary to simple steric predictions. youtube.com A similar effect is anticipated for this compound, influenced by the interplay of the geminal fluorine atoms and the azido group. Ab initio calculations can provide precise energy differences between these conformers and the energy barriers for their interconversion.

Table 1: Hypothetical Relative Energies and Rotational Barriers for this compound Conformers This table presents illustrative data based on principles from analogous compounds.

| Conformer / Transition State | Dihedral Angle (F-C-C-N) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Gauche | ~70° | 0.00 | Most stable conformer, stabilized by hyperconjugation. |

| Anti | 180° | ~0.8 - 1.5 | Staggered conformer, less stable than gauche. |

| TS (Gauche → Anti) | ~120° | ~3.0 - 4.0 | Rotational barrier for interconversion. |

| Eclipsed | 0° | ~4.5 - 5.5 | Highest energy eclipsed conformer. |

Theoretical Investigation of Intramolecular Interactions (e.g., Azido Gauche Effect, Hyperconjugation)

The conformational preferences in this compound are governed by subtle intramolecular interactions that can be dissected using theoretical methods like Natural Bond Orbital (NBO) analysis.

Azido Gauche Effect: The azido group itself is known to exhibit a preference for a gauche orientation in many substituted ethanes. This "azido gauche effect" is attributed to a combination of electrostatic and stereoelectronic interactions. In this compound, this intrinsic preference of the azido group interacts with the powerful effects exerted by the geminal fluorine atoms.

Hyperconjugation: The primary stabilizing force for the gauche conformer is expected to be hyperconjugation. This involves the delocalization of electron density from a filled bonding orbital (a donor) to a nearby empty antibonding orbital (an acceptor). In the gauche conformation of fluorinated ethanes, a particularly strong stabilizing interaction occurs between the C-H bonding orbitals (σC-H) and the anti-periplanar C-F antibonding orbitals (σC-F). youtube.comrzepa.net The high electronegativity of fluorine lowers the energy of the σC-F orbital, making it a potent electron acceptor. NBO analysis can quantify the energy of these interactions, confirming their role in stabilizing the gauche conformer over the anti form, where such optimal orbital alignment is absent.

Table 2: Key Hyperconjugative Interactions in the Gauche Conformer of this compound Illustrative interactions and their expected significance.

| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Expected Stabilization Energy (E2) | Significance |

|---|---|---|---|

| σ(C2-H) | σ(C1-F) | High | Primary contributor to the gauche effect. |

| σ(C1-H) | σ(C2-N) | Moderate | Interaction involving the C-N bond of the azido group. |

| n(Nα) | σ*(C1-C2) | Low-Moderate | Potential interaction from the azido lone pair. |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum mechanical calculations are excellent for characterizing static structures and energies, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time, particularly in the presence of a solvent. nih.govnih.gov MD simulations model the molecule and its surrounding solvent molecules as a system of interacting particles, solving their equations of motion over time to generate a trajectory.

This approach is invaluable for understanding solvent effects on conformational equilibrium. The gauche and anti conformers of this compound are expected to have different dipole moments. In a polar solvent, the conformer with the larger dipole moment will be preferentially stabilized, potentially shifting the equilibrium compared to the gas phase. MD simulations can explicitly model these solute-solvent interactions, providing a statistical distribution of conformers in different media. chemrxiv.org Furthermore, these simulations reveal the timescales of conformational changes and the nature of hydrogen bonding or other non-covalent interactions between the solute and solvent molecules, offering a complete picture of the molecule's behavior in a realistic chemical environment.

Applications in the Synthesis of Complex Molecular Architectures and Functional Materials

Scaffold for Fluorinated Heterocycles

Heterocyclic compounds are a cornerstone of medicinal chemistry, agrochemicals, and materials science. The introduction of fluorine into these cyclic structures is a well-established strategy for enhancing their performance and creating novel functionalities. dundee.ac.uknih.gov 2-Azido-1,1-difluoroethane (B6176769) provides a direct and efficient route to fluorinated heterocycles, where the difluoroethyl group can be precisely installed onto the heterocyclic core. This approach is instrumental in developing new pharmaceuticals, advanced polymers, and other specialized materials. The reactivity of the azide (B81097) group is central to its role as a scaffold, enabling the construction of various nitrogen-containing rings. nih.govresearchgate.net

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prominent reaction involving this compound for the synthesis of 1,2,3-triazoles. This reaction provides a highly efficient and regioselective method for linking the difluoroethyl azide with a wide array of terminal alkynes, yielding 1,4-disubstituted triazoles bearing a difluoroethyl group on one of the nitrogen atoms. nih.govnih.gov

In Chemical Biology: The stability and biocompatibility of the triazole ring make it an excellent linker for connecting the difluoroethyl group to biomolecules. Fluorinated triazoles derived from this azide can be used to create probes for positron emission tomography (PET) imaging or to develop novel therapeutic agents with enhanced pharmacological properties. nih.govfrontiersin.org The introduction of the difluoroethyl moiety can improve metabolic stability and alter electronic properties, which is advantageous in drug design. frontiersin.org

In Materials Science: The same CuAAC reaction is employed to synthesize fluorinated monomers that can be polymerized to create advanced materials. These triazole-containing fluoropolymers can exhibit unique properties such as thermal stability, chemical resistance, and specific optoelectronic characteristics. The robust nature of the triazole linkage ensures the integrity of the material under demanding conditions.

The general scheme for the synthesis of these triazoles is depicted below:

| Reactant 1 | Reactant 2 | Catalyst | Product | Application Area |

| This compound | Terminal Alkyne (R-C≡CH) | Copper(I) Salt | 1-(1,1-difluoroethyl)-4-R-1H-1,2,3-triazole | Chemical Biology, Materials Science |

This interactive table summarizes the copper-catalyzed cycloaddition reaction.

Research has demonstrated the synthesis of various 4-substituted N-tetrafluoroethyl-1,2,3-triazoles using a related compound, 1-azido-1,1,2,2-tetrafluoroethane, through CuAAC with terminal alkynes. nih.gov These reactions proceed efficiently, providing a template for the expected reactivity of this compound. nih.gov

Beyond triazoles, this compound is a precursor for other important fluorinated heterocycles, including imidazoles and tetrazoles. rsc.orgsemanticscholar.org

Imidazole (B134444) Derivatives: The synthesis of N-fluoroethyl imidazoles can be achieved through multi-step pathways starting from the corresponding triazoles. For instance, N-tetrafluoroethyl-1,2,3-triazoles, synthesized from a related fluoroalkyl azide, can undergo a rhodium(II)-catalyzed transannulation reaction with nitriles to yield N-tetrafluoroethyl-containing imidazoles. nih.gov This transformation allows for the conversion of the triazole ring into an imidazole ring while retaining the crucial fluoroethyl substituent. nih.govresearchgate.net

Tetrazole Derivatives: Tetrazoles are another class of nitrogen-rich heterocycles with applications ranging from pharmaceuticals to energetic materials. nih.gov The construction of tetrazoles from azides can be achieved through [3+2] cycloaddition reactions. For example, the reaction of 1-azido-1,1,2,2-tetrafluoroethane with primary amines has been shown to produce 5-difluoromethyl tetrazoles. nih.gov This reaction proceeds through the attack of the amine on the terminal nitrogen of the azide, followed by cyclization and elimination steps. nih.gov This methodology provides a viable route for synthesizing tetrazole derivatives bearing fluoroethyl moieties from this compound.

| Heterocycle | Synthetic Method | Precursor from Fluoroalkyl Azide | Key Reagent |

| Imidazole | Rhodium(II)-catalyzed transannulation | N-fluoroethyl-1,2,3-triazole | Nitrile (R-CN) |

| Tetrazole | [3+2] Cycloaddition/Elimination | This compound | Primary Amine (R-NH2) |

This table outlines synthetic pathways to fluorinated imidazole and tetrazole derivatives.

Role in Polymer Science and Engineering

In the realm of polymer science, this compound provides a functional handle for creating and modifying fluorinated polymers. The combination of the energetic azide group and the fluorine atoms makes it a candidate for specialized applications, including high-performance and energetic materials.

The azide group in this compound can be utilized to crosslink polymer chains. Crosslinking is a critical process for enhancing the mechanical properties, thermal stability, and chemical resistance of polymeric materials by forming a three-dimensional network. This can be achieved through thermally induced or "click" chemistry-based reactions. By incorporating this compound into a polymer backbone or as a pendant group, and then reacting it with a suitable crosslinking partner (like an alkyne-functionalized polymer), a stable, covalently crosslinked network is formed. This is particularly relevant for fluoroelastomers, where controlled crosslinking is essential for performance.

This compound can serve as a monomer or a functional comonomer in the synthesis of novel fluoropolymers. Through reactions that target the azide group, it can be incorporated into polymer chains to introduce the 1,1-difluoroethyl moiety as a repeating unit or a side chain. This allows for the precise design of fluoropolymers with tailored properties. For example, the difluoroethyl groups can enhance the thermal and chemical stability of the polymer, lower its refractive index, and modify its surface properties. The ability to introduce these specific fluorinated groups is crucial for developing advanced materials for electronics, aerospace, and specialized coatings.

Precursor in Synthetic Medicinal and Agrochemical Chemistry (Focus on synthetic utility)

The synthetic utility of this compound in medicinal and agrochemical chemistry is primarily centered on its role as a key building block for constructing complex nitrogen-containing heterocycles. mdpi.comnih.gov The azide group is a versatile functional handle, most notably for its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". organic-chemistry.orgwikipedia.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are privileged structures in drug discovery due to their metabolic stability and ability to engage in hydrogen bonding.

The CuAAC reaction involving this compound allows for the covalent linking of the 1,1-difluoroethyl group to a diverse range of alkyne-containing molecules. sigmaaldrich.cominterchim.fr This strategy is widely employed to assemble or modify drug candidates and agrochemicals. The introduction of the 1,1-difluoroethyl group can significantly enhance the biological profile of a parent molecule by improving its metabolic stability, binding affinity, and membrane permeability. researchgate.netacs.org

The general scheme for this transformation involves the reaction of this compound with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from a copper(II) source and a reducing agent like sodium ascorbate. sigmaaldrich.com The reaction proceeds under mild conditions, is tolerant of a wide variety of functional groups, and typically affords the desired N-(1,1-difluoroethyl)-1,2,3-triazole product in high yield. organic-chemistry.org

| Alkyne Substrate (R-C≡CH) | Catalyst/Conditions | Product | Application Area |

| Propargyl alcohol | Cu(I), solvent (e.g., H₂O/t-BuOH) | 1-(1,1-difluoroethyl)-4-(hydroxymethyl)-1H-1,2,3-triazole | Linker for bioconjugation |

| Phenylacetylene | Cu(I), solvent (e.g., THF, H₂O) | 1-(1,1-difluoroethyl)-4-phenyl-1H-1,2,3-triazole | Core scaffold for CNS agents |

| Ethynyl-substituted heterocycle | Cu(I), solvent (e.g., DMSO) | 1-(1,1-difluoroethyl)-4-(heteroaryl)-1H-1,2,3-triazole | Bioisostere in enzyme inhibitors |

| Alkyne-modified peptide/sugar | Cu(I), aqueous buffer | Difluoroethyl-triazole-linked biomolecule | Drug delivery, diagnostics |

This table presents representative examples of the types of transformations possible with this compound via CuAAC chemistry, illustrating its utility in creating building blocks for medicinal and agrochemical applications.

Beyond the CuAAC reaction, the azide moiety can participate in other cycloadditions, such as with strained alkenes or in the synthesis of tetrazoles, further broadening the synthetic utility of this compound for accessing diverse, fluorinated heterocyclic scaffolds. mdpi.comwikipedia.org The resulting N-difluoroethylated heterocycles are valuable intermediates for the development of new pharmaceuticals and crop protection agents. nih.govnih.gov

Advanced Ligand Design for Organometallic and Coordination Chemistry

In the field of organometallic and coordination chemistry, the design of ligands with tailored electronic and steric properties is crucial for controlling the reactivity and catalytic activity of metal centers. Heterocyclic compounds, particularly nitrogen-based ligands like pyridines and triazoles, are fundamental components in the construction of metal complexes.

Derivatives of this compound, especially the 1,2,3-triazoles synthesized via the CuAAC reaction, serve as advanced ligands for a variety of transition metals. The N-(1,1-difluoroethyl)triazole can coordinate to a metal center through one of its nitrogen atoms, typically N3. The defining feature of such a ligand is the presence of the strongly electron-withdrawing 1,1-difluoroethyl group.

This fluorinated substituent significantly modulates the electronic properties of the triazole ring, making it a weaker σ-donor compared to its non-fluorinated alkyl counterparts. This modification of the ligand's electronic character directly influences the properties of the resulting metal complex, including:

Redox Potential: The electron-withdrawing nature of the ligand can make the metal center more electron-deficient, thus increasing its oxidative potential.

Lewis Acidity: The Lewis acidity of the metal center can be enhanced, which is a critical factor in catalysis for activating substrates.

Bonding and Stability: The fluorine atoms can engage in non-covalent interactions within the coordination sphere, potentially influencing the complex's stability and conformational preferences.

The ability to fine-tune the electronic environment of a metal catalyst is essential for optimizing its performance in various chemical transformations, such as cross-coupling reactions, oxidation, and polymerization. The use of ligands derived from this compound provides a straightforward method for introducing fluorine's unique electronic influence into the catalyst's design.

| Metal Center | Potential Ligand Structure | Coordination Mode | Expected Influence of Difluoroethyl Group | Potential Application |

| Copper (Cu) | N-(1,1-difluoroethyl)-4-aryl-1,2,3-triazole | Monodentate via N3 | Increases Lewis acidity of Cu center | Catalysis (e.g., atom transfer radical polymerization) |

| Palladium (Pd) | Bis(N-(1,1-difluoroethyl)triazolyl)methane | Bidentate (chelating) | Enhances stability and oxidative potential of Pd(II)/Pd(IV) | Cross-coupling reactions |

| Ruthenium (Ru) | N-(1,1-difluoroethyl)-4-(2-pyridyl)-1,2,3-triazole | Bidentate (chelating) | Modulates photophysical properties | Photoredox catalysis, light-emitting materials |

| Rhodium (Rh) | Chiral N-(1,1-difluoroethyl)triazole derivative | Bidentate (chelating) | Fine-tunes enantioselectivity | Asymmetric catalysis |

This table illustrates the potential applications of ligands derived from this compound in coordination chemistry, highlighting how the fluorinated moiety can be used to modulate the properties of various metal complexes.

The synthesis of such coordination complexes typically involves the reaction of the pre-formed N-(1,1-difluoroethyl)triazole ligand with a suitable metal salt or precursor. The modularity of the click chemistry approach allows for the facile synthesis of a wide library of these advanced ligands, enabling systematic studies of the structure-activity relationships in organometallic catalysis.

Future Directions and Research Challenges in 2 Azido 1,1 Difluoroethane Chemistry

Development of Asymmetric Synthesis and Chiral Induction Methodologies

The creation of enantiomerically pure fluorinated compounds is of paramount importance, particularly in pharmaceutical development where stereochemistry dictates biological activity. A significant challenge in the chemistry of 2-Azido-1,1-difluoroethane (B6176769) is the development of effective methods for asymmetric synthesis and chiral induction.

Future research will likely focus on several key areas:

Catalytic Asymmetric Synthesis : The development of novel chiral catalysts capable of facilitating the enantioselective introduction of the 2-azido-1,1-difluoroethyl group is a primary goal. This could involve asymmetric alkylation reactions using a chiral precursor derived from this compound. nih.gov

Enzymatic and Biocatalytic Methods : Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Exploring enzymes, such as halohydrin dehalogenases, for the enantioselective synthesis of chiral fluorinated azides represents a promising frontier. rsc.org These enzymatic methods could provide access to optically pure building blocks that are difficult to obtain through conventional means. rsc.org

Chiral Auxiliary-Based Strategies : The use of removable chiral auxiliaries is a well-established strategy in asymmetric synthesis. Designing methodologies where a chiral auxiliary directs the diastereoselective installation of the 2-azido-1,1-difluoroethyl moiety onto a substrate, followed by its clean removal, would provide a reliable route to chiral products.

The successful development of these methodologies will be crucial for unlocking the potential of this compound in creating stereochemically defined molecules for a range of applications.

Exploration of Novel Catalytic Transformations and Sustainable Synthetic Routes

While the azide (B81097) group is known for its utility in "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the full catalytic reactivity of this compound remains underexplored. avcr.czsigmaaldrich.comuochb.cz Future work should aim to expand its synthetic repertoire through the exploration of novel catalytic transformations.

Key Research Areas:

| Catalytic Approach | Potential Transformation of this compound | Research Goal |

| Transition Metal Catalysis | Rhodium(II)-catalyzed transannulation with nitriles to form N-fluoroalkylated imidazoles. nih.govnih.gov | Accessing novel heterocyclic scaffolds. |

| Photoredox Catalysis | Radical addition reactions to alkenes and alkynes. | Developing new C-C and C-N bond formation strategies under mild conditions. |

| Organocatalysis | Asymmetric transformations of derivatives of this compound. | Creating chiral fluorinated molecules without the use of metal catalysts. rsc.org |

Concurrently, there is a pressing need to develop sustainable synthetic routes to this compound and its derivatives. researchgate.netmdpi.com This involves minimizing the use of hazardous reagents and solvents, improving energy efficiency, and designing processes that reduce waste. The principles of green chemistry, such as the use of biocatalysts or developing reactions in aqueous media, will be central to making the chemistry of this compound more environmentally benign. researchgate.netmdpi.com

Integration into Flow Chemistry and Continuous Synthesis Platforms

Organic azides are high-energy compounds that can pose safety risks, especially on a large scale. flinders.edu.au Flow chemistry, or continuous synthesis, offers a powerful solution to mitigate these risks. vapourtec.com By performing reactions in small-volume, continuous-flow reactors, the accumulation of hazardous intermediates is avoided, and superior control over reaction parameters like temperature and pressure is achieved. nih.govyoutube.com

The integration of this compound chemistry into flow platforms is a critical future direction for several reasons:

Enhanced Safety : The in situ generation of this compound and its immediate consumption in a subsequent step within a sealed flow system can dramatically improve the safety profile of its use. flinders.edu.au

Scalability : Flow chemistry allows for straightforward scaling of production by simply extending the operation time or by using multiple reactors in parallel, which is often challenging with batch processes. vapourtec.com

Reproducibility and Control : The precise control over stoichiometry, mixing, and heat transfer in flow reactors leads to higher reproducibility and can enable reactions that are difficult to control in conventional batch setups. vapourtec.comyoutube.com

Multi-step Synthesis : Flow platforms are ideally suited for "telescoped" reaction sequences, where the output from one reactor is fed directly into the next. vapourtec.comnih.gov This allows for the construction of complex molecules from this compound in a streamlined and efficient manner.

Developing robust flow protocols for the synthesis and subsequent functionalization of this compound will be key to its adoption in industrial applications.

Elucidation of Complex Reaction Networks and Elusive Intermediates

The reactions of azides can proceed through complex pathways involving highly reactive and short-lived intermediates, such as nitrenes. beilstein-institut.de A significant research challenge is the detailed elucidation of the reaction mechanisms governing the transformations of this compound. Characterizing these complex reaction networks and the elusive intermediates involved is essential for optimizing reaction conditions and discovering new reactivity. sandia.gov

Future research in this area will require a combination of advanced techniques:

Computational Chemistry : Density Functional Theory (DFT) calculations can provide invaluable insights into reaction pathways, transition state structures, and the stability of intermediates. researchgate.netunipv.it For instance, calculations could predict whether reactions proceed via concerted mechanisms or through stepwise pathways involving transient species.

Advanced Spectroscopy : Techniques like in-situ IR and NMR spectroscopy, as well as trapping experiments, can be used to detect and characterize short-lived intermediates.

Kinetic Studies : Detailed kinetic analysis of reactions involving this compound can help to build a comprehensive understanding of the factors that control reaction rates and selectivity.

A deeper mechanistic understanding will empower chemists to more rationally design new reactions and control product outcomes. For example, understanding the conditions that favor nitrene formation versus cycloaddition would allow for selective switching between different reaction pathways.

Design of Next-Generation Fluorinated Azide Reagents and Building Blocks

While this compound is a valuable building block in its own right, it also serves as a platform for the design of more sophisticated, next-generation fluorinated azide reagents. avcr.czbeilstein-institut.de The unique electronic properties conferred by the gem-difluoro group can be harnessed to create novel reagents with tailored reactivity and functionality.

The design of these new building blocks could focus on several objectives:

Enhanced Reactivity : Modifying the structure of this compound could lead to reagents with enhanced reactivity in bioorthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which is crucial for chemical biology applications. nih.gov

Multifunctional Building Blocks : Incorporating other functional groups into the this compound scaffold would create multifunctional building blocks that can be used to assemble complex molecules more efficiently.

Probes for ¹⁹F NMR : The presence of fluorine makes these compounds ideal for use as reporter molecules in ¹⁹F NMR studies, a powerful technique in drug discovery and materials science. sigmaaldrich.com

The development of a diverse library of building blocks derived from this compound will significantly expand the toolkit available to chemists for introducing fluorinated motifs into a wide array of molecules, from pharmaceuticals to advanced materials. tu-berlin.de

Q & A

Basic: What experimental methods are recommended for determining vapor pressure of 1,1-difluoroethane derivatives, and how do measurement techniques affect data accuracy?

Methodological Answer:

Vapor pressure measurements for halogenated ethanes like 1,1-difluoroethane require precise temperature control and calibration. The ebulliometric method is widely used, where boiling points are measured at controlled pressures . For example, Silva and Weber (1993) employed this technique to report vapor pressures for 1-chloro-1,1-difluoroethane (HCFC-142b) and 1,1-difluoroethane, achieving accuracy within ±0.02 kPa . Researchers must account for impurities and ensure degassing of samples to avoid skewed results. Differential scanning calorimetry (DSC) or static-cell methods may also be used but require validation against established techniques.

Advanced: How can discrepancies in reported thermodynamic properties (e.g., vapor pressure, critical points) across studies be systematically resolved?

Methodological Answer:

Discrepancies often arise from variations in experimental setups or sample purity. For instance, NIST reports the critical temperature () of 1,1-difluoroethane as 113.3°C, while other studies suggest slight deviations due to trace impurities . To resolve contradictions:

- Cross-validate data using Antoine equation parameters provided in thermodynamic databases .

- Replicate experiments under standardized conditions (e.g., ISO guidelines).

- Apply quantum mechanical calculations (e.g., DFT) to predict properties and compare with empirical data .

Basic: What safety protocols are critical for handling halogenated ethanes in laboratory settings?

Methodological Answer:

- Exposure Control : Use closed systems and fume hoods to minimize inhalation risks. 1-Chloro-1,1-difluoroethane has an LC50 (rat, 4 hr) of 2050 g/m³, indicating moderate toxicity at high concentrations .

- Environmental Precautions : Implement leak detection systems, as accidental releases partition rapidly into the atmosphere .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and eye protection to prevent dermal/ocular irritation .

Advanced: What methodologies assess the environmental persistence and ozone-depletion potential of halogenated ethanes?

Methodological Answer:

- Atmospheric Lifetime Estimation : Use photolysis rates and OH radical reaction kinetics. For 1-chloro-1,1-difluoroethane, atmospheric persistence is decades due to slow photolysis .

- Ozone Depletion Potential (ODP) : Calculate using the Montreal Protocol’s reference framework. HCFC-142b has an ODP of 0.06–0.08, requiring strict regulatory compliance .

- Partitioning Studies : Measure soil/water adsorption coefficients () and bioaccumulation factors (e.g., log = 1.62–2.05 for HCFC-142b) .

Basic: How is the pyrolysis of 1-chloro-1,1-difluoroethane to vinylidene fluoride optimized using heterogeneous catalysts?

Methodological Answer:

Catalytic dehydrohalogenation over metal fluorides (e.g., MgF₂, CaF₂) or N-doped carbon enhances selectivity. For example:

- CaBaFx catalysts achieve >90% conversion at 400°C by stabilizing intermediate carbocations .

- Reactor Design : Use fixed-bed reactors with controlled residence times to minimize side reactions (e.g., oligomerization) .

- Analytical tools like GC-MS and in situ FTIR monitor HCl byproduct formation .

Advanced: What experimental and computational approaches elucidate reaction mechanisms in dehydrohalogenation processes?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare / to identify rate-determining steps (e.g., C-Cl bond cleavage) .

- Density Functional Theory (DFT) : Model transition states to confirm mechanisms. Han et al. (2019) used DFT to show MgF₂ catalysts lower activation energy for HCFC-142b decomposition .

- Operando Spectroscopy : Track intermediate species using time-resolved XRD or Raman spectroscopy .

Basic: What analytical techniques characterize thermal decomposition products of halogenated ethanes under extreme conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Quantify mass loss during pyrolysis (e.g., 1,1-difluoroethane decomposition at >300°C) .

- Fireball Modeling : Use computational fluid dynamics (CFD) tools like FDS to predict thermal hazards. Chen et al. (2021) modeled fireball radii and radiative heat flux for industrial leak scenarios .

- GC-TOF-MS : Identify trace decomposition products (e.g., HF, chlorofluorocarbons) .

Advanced: How do structural modifications (e.g., azido vs. chloro substituents) influence the reactivity of 1,1-difluoroethane derivatives?

Methodological Answer:

- Substituent Effects : Azido groups (-N₃) increase explosivity and reactivity due to high nitrogen content, whereas chloro groups enhance stability but raise environmental concerns.

- Thermal Stability Screening : Use accelerated rate calorimetry (ARC) to compare decomposition thresholds. Note: While 2-azido derivatives are not explicitly covered in the evidence, analogous studies on chloro/fluoro compounds suggest methodology transferability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.